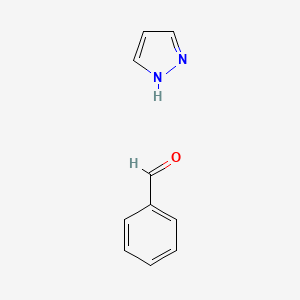

benzaldehyde;1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

835653-11-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

benzaldehyde;1H-pyrazole |

InChI |

InChI=1S/C7H6O.C3H4N2/c8-6-7-4-2-1-3-5-7;1-2-4-5-3-1/h1-6H;1-3H,(H,4,5) |

InChI Key |

ARMADEYERRWKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=O.C1=CNN=C1 |

Origin of Product |

United States |

Fundamental Aspects of Benzaldehyde;1h Pyrazole Chemistry

Significance in Organic Synthesis and Heterocyclic Compound Design

The fusion of benzaldehyde (B42025) and pyrazole (B372694) functionalities within a single molecular framework provides a rich scaffold for organic synthesis and the design of complex heterocyclic compounds. Pyrazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. numberanalytics.commdpi.comnih.gov This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. numberanalytics.commdpi.comwisdomlib.orgresearchgate.net

Benzaldehyde, the simplest aromatic aldehyde, is a fundamental building block in organic synthesis. fiveable.mebritannica.com Its aldehyde group is highly reactive and participates in a variety of crucial chemical transformations, including:

Condensation Reactions: It readily reacts with active methylene (B1212753) compounds and amines. For instance, the Claisen-Schmidt condensation of a benzaldehyde derivative with a ketone is a key step in forming chalcones, which can then be used to synthesize pyrazolines and subsequently pyrazoles. researchgate.netnih.gov

Oxidation and Reduction: Benzaldehyde can be easily oxidized to benzoic acid or reduced to benzyl (B1604629) alcohol, providing pathways to different classes of compounds. fiveable.mescienceinfo.com

Cyclization Reactions: It is a key reactant in multi-component reactions for synthesizing heterocyclic systems. A prominent method is the Vilsmeier-Haack reaction, where hydrazones (often derived from ketones) are cyclized to form pyrazole-4-carbaldehydes. semanticscholar.orgresearchgate.netktu.edu

The synthesis of pyrazole derivatives often directly involves benzaldehyde or its precursors. One-pot, three-component procedures can efficiently produce 3,5-disubstituted 1H-pyrazoles by reacting substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org Another common approach involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, which can be generated in situ from an aromatic aldehyde. mdpi.comnih.gov These synthetic strategies highlight the indispensable role of the benzaldehyde moiety as a precursor for constructing the pyrazole ring system, making the combined scaffold a focal point for creating molecular diversity.

Strategic Value of Pyrazole and Benzaldehyde Moieties in Chemical Systems

The strategic value of combining pyrazole and benzaldehyde moieties lies in the complementary properties each unit brings to the resulting molecule, influencing its structure, reactivity, and potential as a bioactive agent.

Strategic Value of the Pyrazole Moiety: The pyrazole ring is a critical pharmacophore in drug design. numberanalytics.com Its unique structure confers several advantageous properties:

Hydrogen Bonding: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position). This dual capability allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

Bioisosterism: Pyrazole can serve as a bioisostere for other aromatic rings, such as benzene (B151609) or phenol. This substitution can enhance pharmacological potency and improve physicochemical properties like water solubility and metabolic stability. nih.gov Unlike some other heterocycles, the pyrazole ring exhibits greater stability against metabolic oxidation. nih.gov

Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid and planar scaffold, which is often beneficial for fitting into the binding pockets of proteins.

Strategic Value of the Benzaldehyde Moiety: The benzaldehyde portion of the molecule, or more specifically the phenyl group and the carbaldehyde function in derivatives like pyrazole-4-carbaldehydes, provides critical functionality and modularity.

Reactive Handle: The aldehyde group is a highly versatile "reactive handle." It allows for further chemical modifications to create a library of derivatives. For example, it can be converted into Schiff bases, oximes, hydrazones, or used in condensation reactions to extend the molecular structure. researchgate.net This reactivity is crucial for structure-activity relationship (SAR) studies in drug discovery.

Modulation of Properties: The benzene ring can be easily substituted with various functional groups (e.g., halogens, methoxy (B1213986) groups). These substitutions can fine-tune the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its biological activity and pharmacokinetic properties. nih.gov

Interaction with Biomolecules: The aromatic phenyl ring can engage in π–π stacking interactions with aromatic amino acid residues in protein active sites, contributing to binding affinity. nih.gov

The interplay between the stable, interactive pyrazole core and the reactive, modifiable benzaldehyde-derived portion makes this class of compounds exceptionally valuable in the design of targeted therapeutic agents and functional organic materials.

Data Tables

Table 1: Properties and Roles of Constituent Moieties

| Moiety | Key Structural Features | Role in Organic Synthesis | Strategic Value in Chemical Systems |

|---|---|---|---|

| 1H-Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms. | Core scaffold for heterocyclic compounds. mdpi.com | Privileged scaffold in medicinal chemistry; acts as H-bond donor/acceptor; bioisostere for other rings. numberanalytics.comnih.govnih.gov |

| Benzaldehyde | Benzene ring attached to a formyl (-CHO) group. fiveable.me | Versatile precursor for condensation, oxidation, and reduction reactions. scienceinfo.comwisdomlib.org | Provides a reactive handle for functionalization; allows for property modulation via ring substitution. nih.gov |

Table 2: Selected Synthetic Routes to Pyrazole Derivatives Involving Aldehydes

| Reaction Name | Reactants | Product Type | Significance |

|---|---|---|---|

| Knorr Pyrazole Synthesis (and variations) | Hydrazine derivative, 1,3-dicarbonyl compound (can be formed from an aldehyde). numberanalytics.com | Substituted Pyrazole | Classic and versatile method for pyrazole ring formation. mdpi.com |

| Vilsmeier-Haack Reaction | Hydrazone, DMF/POCl₃ | Pyrazole-4-carbaldehyde | Direct method to introduce a formyl group onto the pyrazole ring. semanticscholar.orgresearchgate.net |

| Three-Component Reaction | Aromatic aldehyde, hydrazine, terminal alkyne. organic-chemistry.org | 1,3,5-Trisubstituted Pyrazole | Efficient one-pot synthesis for creating complex pyrazoles. nih.gov |

| Claisen-Schmidt Condensation followed by Cyclization | Aromatic aldehyde, ketone, hydrazine hydrate (B1144303). nih.gov | Pyrazoline, then Pyrazole | Forms a chalcone (B49325) intermediate which is a key precursor for pyrazoles. researchgate.net |

Advanced Synthetic Methodologies for Benzaldehyde;1h Pyrazole and Derivatives

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules from simple starting materials in a single step. nih.gov These reactions are prized for their operational simplicity, time and energy efficiency, and high convergence, making them ideal for generating libraries of structurally diverse compounds. nih.govmdpi.com

The condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species is the most fundamental and widely utilized method for constructing the pyrazole (B372694) ring. youtube.commdpi.com This pathway can be adapted to various substrates, including enaminones, α,β-unsaturated carbonyls, and chalcones.

Enaminones: Enaminones serve as versatile precursors for pyrazole synthesis. For instance, a three-component reaction involving enaminones, hydrazine, and aryl halides under copper catalysis can produce 1,3-substituted pyrazoles. nih.govbeilstein-journals.org The mechanism proceeds through the initial cyclization of hydrazine with the enaminone, followed by a copper-catalyzed C-N bond formation. nih.govbeilstein-journals.org Rhodium catalysis has also been employed for the synthesis of fused tricyclic pyrazoles from enaminones, hydrazine hydrochloride, and internal alkynes. rsc.org Furthermore, a straightforward three-component reaction of enaminones, benzaldehyde (B42025), and hydrazine hydrochloride in water has been developed for the sustainable synthesis of 1H-pyrazole derivatives. preprints.org

α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated carbonyl compounds with hydrazine or its derivatives is a classical and effective route to pyrazoles. preprints.orgresearchgate.net This cyclocondensation typically yields a mixture of pyrazole regioisomers. researchgate.net To improve yields and purity, a process has been developed where the α,β-unsaturated carbonyl compound is first reacted with hydrazine without a diluent, and the resulting mixture is then treated with sulfuric acid and iodine. google.com An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol to access various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts, avoiding the isolation of unstable hydrazone intermediates. organic-chemistry.org

Chalcones: Chalcones, which are α,β-unsaturated ketones, are prominent precursors for pyrazoline and subsequently pyrazole synthesis. derpharmachemica.comthepharmajournal.com They are typically synthesized via a Claisen-Schmidt condensation of an aldehyde and a ketone. akademisains.gov.my The resulting chalcone (B49325) is then cyclized with hydrazine hydrate (B1144303), often with heating or under microwave irradiation, to form a pyrazoline intermediate. thepharmajournal.comrjptonline.orgcore.ac.uk This pyrazoline can then be oxidized to the corresponding aromatic pyrazole. researchgate.net For example, 1-acetyl-3,5-diphenyl-1H-pyrazole is synthesized by first reacting chalcone with hydrazine hydrate to form the pyrazoline, followed by N-acylation. akademisains.gov.my

Table 1: Examples of Hydrazine-Based Condensation Reactions for Pyrazole Synthesis

| Precursor | Reagents | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Enaminones, Aryl Halides | Hydrazine | Copper catalyst | 1,3-Substituted Pyrazoles | nih.gov, beilstein-journals.org |

| Enaminones, Benzaldehyde | Hydrazine Hydrochloride | Ammonium acetate, Water | 1H-Pyrazoles | preprints.org |

| α,β-Unsaturated Carbonyls | Hydrazine | H₂SO₄, Iodine | Substituted Pyrazoles | google.com |

| Chalcones | Hydrazine Hydrate | Ethanol (B145695), Reflux or Microwave | Pyrazolines (precursor to pyrazoles) | rjptonline.org, core.ac.uk |

| Chalcones | Phenylhydrazine (B124118) Derivatives | Acetic acid, Heat | Pyrazole-based adamantyl compounds | nih.gov |

A widely used three-component reaction involves the condensation of an aldehyde (such as benzaldehyde), malononitrile (B47326), and a hydrazine derivative. rsc.org This reaction is a cornerstone for synthesizing highly functionalized 5-aminopyrazoles. beilstein-journals.org The process typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated cyano derivative. This intermediate then undergoes a cyclocondensation reaction with hydrazine to furnish the aminopyrazole. beilstein-journals.org

This methodology has been extended to four-component reactions to produce more complex heterocyclic systems like pyrano[2,3-c]pyrazoles. In this approach, an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester (e.g., ethyl acetoacetate) are reacted in a one-pot synthesis. nih.govmdpi.comtandfonline.com The reaction proceeds through the initial formation of a pyrazolone (B3327878) from the β-ketoester and hydrazine, alongside the Knoevenagel product. A subsequent Michael addition and cyclization yield the final fused pyrazole system. beilstein-journals.orgnih.gov Various catalysts, including l-tyrosine, taurine, and magnetic nanoparticles, have been employed to facilitate these reactions under green conditions, such as in water or solvent-free systems. rsc.orgnih.govmdpi.com

Table 2: Aldehyde-Malononitrile-Hydrazine MCR for Pyrazole Derivatives

| Components | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, Malononitrile, Phenyl Hydrazine | Sodium p-toluene sulfonate (NaPTS), Water | 5-Aminopyrazoles | rsc.org |

| Aldehyde, Malononitrile, Phenyl Hydrazine | Solid-phase vinyl alcohol (SPVA), Solvent-free | Amino Pyrazole Derivatives | rsc.org |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Potassium t-butoxide, Methanol, Microwave | 4H-Pyrano[2,3-c]pyrazoles | nih.gov |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Catalyst-free, Room Temperature | Pyrano[2,3-c]pyrazoles | tandfonline.com |

Isocyanide-based multi-component reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally versatile for synthesizing diverse heterocyclic structures due to the unique reactivity of the isocyanide functional group. nih.govacs.org In the context of pyrazole synthesis, IMCRs offer novel pathways.

A reactive zwitterionic intermediate can be generated from the reaction of an isocyanide and dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.org This intermediate can be trapped by various nucleophiles. While direct synthesis of a simple benzaldehyde;1H-pyrazole using this method is less common, the principles allow for the construction of highly functionalized pyrazoles. For example, a pseudo-four-component reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of acidic N-H compounds like maleimide (B117702) can lead to densely functionalized pyrroles, showcasing the potential for similar reactions with hydrazine derivatives to form pyrazoles. acs.org The Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to create hybrid molecules containing a pyrazole core. nih.govnih.gov This is achieved by using a pyrazole-containing starting material as one of the four components, leading to complex structures that incorporate the pyrazole scaffold. nih.gov

Classical and Modern Coupling Approaches

Alongside MCRs, traditional and contemporary coupling reactions remain indispensable for the synthesis and functionalization of pyrazole derivatives.

The pyrazole ring is generally π-excessive, making it reactive towards electrophiles at the C4 position but poorly reactive towards nucleophiles. mdpi.comchim.it However, the introduction of suitable electron-withdrawing groups or the use of activated precursors can facilitate nucleophilic substitution, which typically occurs at the C3 and C5 positions. mdpi.comchim.it

For example, 5-chloropyrazoles, despite their poor reactivity, can undergo nucleophilic attack by primary alkylamines under microwave-assisted and cesium-mediated conditions to yield 5-alkylamino-N-arylpyrazoles. chim.it Another strategy involves converting a pyrazole carboxylic acid into its more reactive acid chloride derivative. researchgate.net This acid chloride can then readily react with various nucleophiles, such as alcohols and amines, to produce the corresponding esters and amides, demonstrating a versatile method for functionalizing the pyrazole core. researchgate.net

Mannich Reaction: The Mannich reaction is a powerful tool for the C- and N-functionalization of pyrazoles. derpharmachemica.com It is a three-component condensation involving an active hydrogen-containing compound (the pyrazole ring), formaldehyde (B43269), and a primary or secondary amine. nih.gov The acidic N-H proton of the pyrazole ring can participate in the reaction, leading to N-aminomethylated products. derpharmachemica.comnih.gov The reaction proceeds through the formation of an iminium cation from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the pyrazole ring. nih.gov This method has been successfully used to synthesize a variety of pyrazolo-benzimidazole Mannich bases and other biologically active derivatives. derpharmachemica.comnih.gov

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a crucial base-catalyzed reaction for synthesizing chalcones, which are key intermediates for pyrazoles. akademisains.gov.mynih.govnih.gov This reaction involves the cross aldol (B89426) condensation between an aromatic aldehyde (like benzaldehyde) and a ketone (such as acetophenone), followed by dehydration. akademisains.gov.myorientjchem.org The resulting chalcone (1,3-diphenyl-2-propene-1-one) can then be readily converted into a pyrazole derivative through cyclization with a hydrazine. akademisains.gov.myorientjchem.org This two-step process—Claisen-Schmidt condensation followed by cyclization—represents one of the most common and reliable methods for preparing 3,5-diaryl-substituted pyrazoles. dergipark.org.tr

Table 3: Mannich and Claisen-Schmidt Reactions in Pyrazole Synthesis

| Reaction | Substrates | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Mannich Reaction | Pyrazoles, Formaldehyde, 1-Aminobenzimidazoles | Methylene (B1212753) chloride, Room temp. | Pyrazolo-benzimidazole Mannich bases | nih.gov |

| Mannich Reaction | Pyrazolone pyrazoles, Formaldehyde, Secondary amines | DMF | N-methyl derivatives | derpharmachemica.com, |

| Claisen-Schmidt Condensation | Benzaldehyde, Acetophenone (B1666503) | KOH, Ethanol | Chalcone (precursor for pyrazole) | orientjchem.org, akademisains.gov.my |

| Claisen-Schmidt Condensation | 4-Formyl pyrazole, 4-Morpholinoacetophenone | KOH, Ethanol | Pyrazole-containing chalcones | orientjchem.org |

Cyclocondensation Protocols

Cyclocondensation represents a classic and highly effective strategy for constructing the pyrazole ring. The most common approach involves the reaction of a hydrazine derivative with a 1,3-difunctional compound. rsc.orgmdpi.com This method, known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds as the carbon backbone. mdpi.combeilstein-journals.org The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Variations of this protocol use α,β-unsaturated ketones and aldehydes, which can react with hydrazines to form intermediate pyrazolines. mdpi.com Subsequent elimination of a leaving group or oxidation generates the final pyrazole product. mdpi.com For instance, chalcones, which are α,β-unsaturated ketones, can be condensed with hydrazine hydrate in glacial acetic acid to produce pyrazolines, key precursors to pyrazoles. The versatility of cyclocondensation allows for the synthesis of polysubstituted pyrazoles by selecting appropriately substituted hydrazines and carbonyl compounds. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Carbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Not specified | Polysubstituted Pyrazole | mdpi.com |

| Chalcone (α,β-unsaturated ketone) | Hydrazine Hydrate | Glacial Acetic Acid | Pyrazoline (precursor) | |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl) hydrazine | Copper triflate / bmim | Pyrazoline | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or styryl groups onto a pre-formed pyrazole core. rsc.org This palladium-catalyzed reaction typically couples a halo-pyrazole with a boronic acid or its ester. rsc.orgnih.gov The reaction has been successfully applied to various nitrogen-rich heterocycles, including pyrazoles, often requiring specific palladium precatalysts and ligands like SPhos and XPhos to achieve high yields, especially with unprotected N-H pyrazoles. nih.govacs.org

Mild reaction conditions can be employed, sometimes at temperatures as low as 60°C, which helps in coupling less stable boronic acids that are prone to protodeboronation. nih.gov The methodology is robust enough to allow for the synthesis of complex molecules, such as c-Jun N-terminal kinase 3 (JNK3) inhibitors, in a two-step process starting from a commercially available indazole. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also been developed, highlighting the reaction's versatility in modern synthetic chemistry. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling for Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 precatalyst | Not specified | 4-Substituted-3,5-dinitropyrazoles | rsc.org |

| N-Acylpyrazoles | Aryl boronic acids | Pd-NHC catalysis platform | Not specified | C-C coupled products via N-C cleavage | acs.orgnih.gov |

| 3-Chloroindazole | Phenylboronic acid | Pd(OAc)2 / SPhos | 100 °C | 3-Phenylindazole | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions provide a direct and atom-economical route to the pyrazole ring system by forming multiple bonds in a single step.

1,3-Dipolar Cycloaddition (e.g., involving diazo compounds and alkynes)

The 1,3-dipolar cycloaddition between a diazo compound (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a fundamental and highly efficient method for pyrazole synthesis. rsc.orgrsc.org This reaction can often be performed under simple heating without the need for a catalyst, especially when using α-diazocarbonyl substrates, affording pyrazole products in high yields under solvent-free conditions. rsc.org This "green" approach frequently results in products of high purity, requiring minimal work-up. rsc.org

The reaction involves the [3+2] cycloaddition of the diazo compound to the alkyne. acs.org While thermally induced reactions are common, various catalysts can also be employed to facilitate the cycloaddition, particularly with less reactive substrates. rsc.org This strategy is versatile, allowing for the synthesis of a wide range of functionalized pyrazoles, including those bearing phosphonate (B1237965) or sulfoximine (B86345) groups, by using appropriately substituted diazo compounds. acs.orgnih.gov

Table 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Diazo Compound | Alkyne | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Diazocarbonyl substrates | Various alkynes | Heating, solvent-free | High-purity pyrazoles | rsc.org |

| Sulfoximine diazo compounds | Alkynes with electron-withdrawing groups | Toluene | Pyrazolesulfoximines | acs.org |

| Ethyl diazoacetate | Ethyl propiolate | Heating | Substituted pyrazole | rsc.org |

| α-Diazo-β-ketophosphonates/sulfones | Electron-deficient alkenes | Not specified | Phosphonyl/sulfonylpyrazoles | nih.gov |

Copper-Promoted Aerobic Oxidative Cycloaddition

A modern and greener variation of pyrazole synthesis involves a copper-promoted aerobic oxidative [3+2] cycloaddition. acs.orgnih.govresearchgate.net This method utilizes inexpensive and readily available copper salts, such as Cu₂O, as the promoter and air as the terminal, environmentally benign oxidant. acs.orgresearchgate.netthieme-connect.com The reaction typically involves the coupling of N,N-disubstituted hydrazines with alkynoates. acs.orgthieme-connect.com

This strategy is notable for its high atom economy, regioselectivity, and operational simplicity. acs.orgresearchgate.net It proceeds through a direct C(sp³)–H functionalization and the formation of new C–C and C–N bonds. acs.orgnih.gov The scope of the reaction is broad, accommodating various substituted hydrazines and propiolates, although bulkier substrates may lead to lower yields. thieme-connect.com Another variant involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds via a hydrazonyl radical intermediate and involves a concomitant C=C bond cleavage. acs.org

Table 4: Copper-Promoted Aerobic Oxidative Cycloaddition

| Substrates | Copper Source | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| N,N-Disubstituted hydrazines + Alkynoates | Cu₂O | Air | High regioselectivity, direct C(sp³)–H functionalization | acs.orgresearchgate.net |

| β,γ-Unsaturated hydrazones | Cu(I) salt (e.g., CuOTf) | O₂ (Air) | Involves hydrazonyl radical and C=C bond cleavage | acs.org |

Directed Functionalization and Transformation Reactions

Post-synthesis modification of the pyrazole ring is crucial for developing derivatives with tailored properties. Directed functionalization reactions provide a means to introduce specific functional groups at desired positions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles. organic-chemistry.orgresearchgate.net The reaction utilizes the Vilsmeier-Haack reagent, an electrophilic species typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.net

When applied to 1,3-disubstituted pyrazoles, this reaction selectively introduces a formyl group (-CHO) at the C4-position, yielding 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.netarkat-usa.org This transformation is a key step in the synthesis of poly-functionalized pyrazoles, as the resulting aldehyde can serve as a versatile handle for further chemical modifications. nih.gov The reaction conditions are generally mild, although pyrazoles bearing strong electron-withdrawing groups may exhibit lower reactivity. arkat-usa.org The process has been used to synthesize pyrazole intermediates for a range of biologically active compounds. igmpublication.org

Table 5: Vilsmeier-Haack Formylation of Pyrazoles

| Pyrazole Substrate | Reagents | Product | Key Outcome | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF / POCl₃ | 5-Chloro-1H-pyrazole-4-carbaldehydes | Formylation at C4-position | arkat-usa.org |

| Substituted acetophenone hydrazones | DMF / POCl₃ | Formyl pyrazoles | Cyclization and formylation in one pot | igmpublication.org |

| Phenyl hydrazine carbonyl hydrazone derivatives | DMF / POCl₃ | 3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehyde | Cyclization via Vilsmeier-Haack reaction | researchgate.net |

Selective Oxidation and Reduction of Aldehyde Functionalities

The aldehyde group in benzaldehyde-pyrazole systems is a versatile functional handle that can undergo selective oxidation and reduction, providing access to a range of derivatives with modified properties.

Selective Oxidation:

The aldehyde functionality on the pyrazole ring can be selectively oxidized to a carboxylic acid. This transformation is a key step in the synthesis of pyrazole-4-carboxylic acids, which are important intermediates in drug discovery. A notable method involves the oxidation of 4-carboxaldehyde-5-amino pyrazole to the corresponding 4-carboxyl derivative. asianpubs.org This reaction can be performed efficiently in microemulsion systems, which can enhance reaction rates compared to standard two-phase systems. asianpubs.org

Conversely, the formation of the aldehyde itself from a precursor alcohol is a critical selective oxidation step. For instance, hydroxymethyl-pyrazole derivatives can be oxidized to the corresponding pyrazole-4-carbaldehydes. researchgate.net A common and effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. researchgate.net

Selective Reduction:

The selective reduction of the aldehyde group in a benzaldehyde-pyrazole molecule offers pathways to other important functional groups. The most common reduction is the conversion of the aldehyde to a primary alcohol (hydroxymethyl group). This can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is generally highly selective for the aldehyde and does not affect the aromatic pyrazole ring or other functional groups like esters under controlled conditions.

Another key reduction is the complete removal of the carbonyl oxygen to form a methyl group, known as deoxygenation. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These methods allow for the conversion of a pyrazole-4-carbaldehyde to a 4-methyl-pyrazole derivative, providing a route to modify the substitution pattern of the pyrazole core. A review of pyrazole synthesis mentions the reduction of an ester group to a hydroxymethyl group using diisobutylaluminium hydride (DIBAL-H), which is then oxidized to the aldehyde, illustrating the compatibility of such hydride reagents with the pyrazole scaffold. researchgate.net

Elucidation of Reaction Mechanisms and Reaction Kinetics

Mechanistic Pathways of Key Synthetic Transformations

The journey from simple starting materials to the aromatic pyrazole (B372694) core involves a series of well-defined mechanistic steps. These include nucleophilic attacks, cyclization events, and final aromatization processes.

The initial and crucial step in many pyrazole syntheses is the nucleophilic attack of a hydrazine (B178648) derivative on a carbonyl carbon of a 1,3-dicarbonyl compound, which can be synthesized from benzaldehyde (B42025). youtube.com In a typical scenario, one of the nitrogen atoms of hydrazine attacks a carbonyl group, leading to the formation of an imine or a hydrazone intermediate. youtube.comnih.gov This is often followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, initiating the cyclization process that forms the five-membered ring. youtube.comjk-sci.com

The regioselectivity of the initial nucleophilic attack is a critical factor, especially when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of two different regioisomers. nih.gov The steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound play a significant role in dictating the preferred site of attack. beilstein-journals.org For instance, in reactions involving arylhydrazines, the reaction conditions can be tuned to favor the formation of a specific isomer. nih.gov

A variety of intermediate species act as pivotal players in the progression of pyrazole synthesis.

Chalcones: These α,β-unsaturated ketones are readily synthesized via the Claisen-Schmidt condensation of benzaldehyde with an appropriate ketone. orientjchem.orgthepharmajournal.com Chalcones serve as excellent precursors for pyrazoline synthesis upon reaction with hydrazines. researchgate.netmdpi.com The subsequent oxidation of the pyrazoline intermediate yields the aromatic pyrazole ring. nih.gov

Iminium Salts: In certain synthetic routes, such as the Vilsmeier-Haack reaction, the formation of an iminium salt intermediate is key. mdpi.com These electrophilic species are susceptible to intramolecular cyclization, leading to the pyrazole core. mdpi.com

Hydrazones: The condensation of benzaldehyde or its derivatives with hydrazine forms a hydrazone. mdpi.comacs.org These hydrazones can then react with a suitable partner, such as a 1,3-dicarbonyl compound or an alkyne, to undergo cyclization and form the pyrazole ring. nih.govmdpi.com In some methods, hydrazones are generated in situ and react further to yield the final pyrazole product. organic-chemistry.org

The final step in many pyrazole syntheses is the aromatization of the initially formed pyrazoline or a related non-aromatic cyclic intermediate. youtube.com This often occurs through the elimination of a molecule, such as water or an alcohol, or through an oxidation step. nih.govmdpi.com The driving force for this step is the formation of the stable, aromatic pyrazole ring.

Pyrazoles themselves can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. nih.govbeilstein-journals.orgencyclopedia.pub This annular tautomerism is a fundamental characteristic of pyrazoles and can influence their reactivity and physical properties. beilstein-journals.org The position of the equilibrium between the tautomers can be affected by the nature and position of substituents on the pyrazole ring. encyclopedia.pub

Kinetic Studies and Influencing Factors on Reaction Rates

The rate of pyrazole formation is influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts. Kinetic studies can provide valuable insights into the reaction mechanism by identifying the rate-determining step.

For instance, in the polymerization of vinylpyrazoles, the reaction order was found to be dependent on the initial monomer concentration. nih.gov The acidity of the NH group in the pyrazole nucleus can also play a role, with electron-acceptor groups at the C-4 position accelerating certain reactions. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times in some pyrazole syntheses. mdpi.com

Table 1: Factors Influencing Reaction Rates in Pyrazole Synthesis

| Factor | Influence on Reaction Rate | Example |

| Temperature | Generally, higher temperatures increase the reaction rate. | Refluxing conditions are common in many pyrazole syntheses. |

| Catalyst | Acid or base catalysts can significantly accelerate the reaction. | Acetic acid is often used to catalyze the condensation step. acs.org |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect reaction rates. | N,N-dimethylacetamide has been used to achieve high yields at room temperature. mdpi.com |

| Substituents | Electron-withdrawing or -donating groups on the reactants can alter reactivity. | Electron-acceptor groups on the pyrazole ring can increase the acidity of the NH group. nih.gov |

| Microwave Irradiation | Can dramatically shorten reaction times compared to conventional heating. | Successful synthesis of novel pyrazoles under microwave irradiation has been reported. mdpi.com |

Catalytic Mechanisms in Benzaldehyde;1H-Pyrazole Synthesis

Catalysts play a pivotal role in modern organic synthesis, and the formation of pyrazoles is no exception. Both acid and base catalysis are commonly employed, as well as transition metal and organocatalysis.

Acid Catalysis: Acids, such as acetic acid or mineral acids, are frequently used to catalyze the initial condensation reaction between a carbonyl compound and hydrazine, as well as the subsequent cyclization. jk-sci.comacs.org The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

Base Catalysis: Bases can be used to deprotonate the hydrazine, increasing its nucleophilicity. beilstein-journals.org In some cases, hydrazine itself can act as a Brønsted base. beilstein-journals.org

Transition Metal Catalysis: A wide array of transition metals, including copper, palladium, rhodium, and silver, have been utilized to catalyze various steps in pyrazole synthesis. nih.govmdpi.comorganic-chemistry.orgmdpi.com For example, copper catalysts have been employed for oxidative [3+2] cycloaddition reactions. nih.govorganic-chemistry.org Palladium catalysts are effective for C-H activation and arylation of the pyrazole ring. academie-sciences.fr

Organocatalysis: Non-metal catalysts, or organocatalysts, have also found application in pyrazole synthesis. For instance, imidazolidinone organocatalysts have been used in conjunction with a photocatalyst for the synthesis of fluorinated pyrazoles. researchgate.net

The mechanism of catalysis often involves the formation of a complex between the catalyst and one of the reactants, which then facilitates the desired transformation. For example, in metal-catalyzed reactions, the metal can coordinate to the reactants, bringing them into close proximity and lowering the activation energy of the reaction. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. slideshare.net Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms.

¹H-NMR (Proton NMR): In the ¹H-NMR spectra of benzaldehyde-pyrazole derivatives, the proton of the aldehyde group (CHO) typically appears as a singlet at a distinct downfield chemical shift, often around 10.0 ppm. docbrown.info This significant deshielding is due to the electron-withdrawing effect of the carbonyl oxygen. docbrown.info Protons on the pyrazole (B372694) and benzene (B151609) rings resonate in the aromatic region, generally between 7.0 and 8.0 ppm. docbrown.inforsc.org The specific chemical shifts and coupling patterns of these aromatic protons provide valuable information about the substitution pattern on both rings. For instance, in some derivatives, the protons of a methylene (B1212753) group (CH₂) adjacent to the pyrazole ring appear as a singlet in the region of 5.34–5.55 ppm. nih.gov

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The carbon of the aldehyde carbonyl group is highly deshielded and typically appears at a chemical shift of around 190-193 ppm. rsc.orgrsc.org Carbons within the pyrazole and benzene rings show resonances in the aromatic region, generally between 110 and 160 ppm. rsc.orgnih.gov The specific chemical shifts of the pyrazole ring carbons, such as C3, C4, and C5, are crucial for confirming the regiochemistry of substitution. For example, in some 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles, the carbon resonances have been fully assigned using 2D NMR techniques like HSQC and HMBC. nih.gov

| Technique | Functional Group | Typical Chemical Shift (δ, ppm) | References |

| ¹H-NMR | Aldehyde (-CHO) | ~10.0 | docbrown.info |

| Aromatic (C₆H₅, Pyrazole-H) | 7.0 - 8.0 | docbrown.inforsc.org | |

| Methylene (-CH₂-) adjacent to pyrazole | 5.34 - 5.55 | nih.gov | |

| ¹³C-NMR | Carbonyl (C=O) | ~190 - 193 | rsc.orgrsc.org |

| Aromatic (C₆H₅, Pyrazole-C) | 110 - 160 | rsc.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. wiley-vch.de

Infrared (IR) Spectroscopy: The IR spectra of benzaldehyde-pyrazole derivatives exhibit several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1703 cm⁻¹. docbrown.infonih.gov The C-H stretching vibration of the aldehyde group appears as a weaker band around 2700-2900 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations from both the benzene and pyrazole rings are found in the 3000-3100 cm⁻¹ region. docbrown.info The C=N stretching vibration within the pyrazole ring is often seen in the range of 1500-1600 cm⁻¹, while the N-N stretching vibration appears at lower wavenumbers. nih.gov The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the specific molecule, arising from various bending and skeletal vibrations. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. nih.govesisresearch.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | References |

| C=O Stretch | Aldehyde | 1680 - 1703 | docbrown.infonih.gov |

| C-H Stretch | Aldehyde | 2700 - 2900 | docbrown.info |

| C-H Stretch | Aromatic | 3000 - 3100 | docbrown.info |

| C=N Stretch | Pyrazole Ring | 1500 - 1600 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org

Upon ionization, typically by electron impact (EI), the benzaldehyde-pyrazole molecule forms a molecular ion ([M]⁺), the peak of which in the mass spectrum confirms the molecular weight of the compound. docbrown.infonist.gov For benzaldehyde (B42025) itself, the molecular ion peak is observed at an m/z of 106. docbrown.infoyoutube.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for benzaldehyde derivatives include the loss of a hydrogen atom to form the stable [M-H]⁺ ion (e.g., m/z 105 for benzaldehyde) and the loss of the entire aldehyde group (CHO) to give a [M-29]⁺ ion. libretexts.orgdocbrown.info The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common and prominent fragment. docbrown.info In pyrazole-containing compounds, fragmentation of the pyrazole ring can also occur, providing further structural clues. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition. rsc.org

| Ion | Description | Typical m/z for Benzaldehyde | References |

| [M]⁺ | Molecular Ion | 106 | docbrown.infoyoutube.com |

| [M-H]⁺ | Loss of a hydrogen atom | 105 | libretexts.orgdocbrown.info |

| [M-CHO]⁺ | Loss of the aldehyde group | 77 | libretexts.orgdocbrown.info |

| [C₆H₅]⁺ | Phenyl cation | 77 | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. esisresearch.org The resulting spectrum provides information about the conjugated systems present.

Benzaldehyde-pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and any conjugated double bonds. The n-π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic for a given compound and can be influenced by the solvent and the specific substituents on the aromatic rings. nih.govresearchgate.net For some pyrazole-based compounds, λ_max values have been reported in the range of 218 to 254 nm. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a solid sample. It provides a diffraction pattern that is a fingerprint of the crystalline phase or phases present. While it does not provide the detailed atomic coordinates of a single-crystal structure, PXRD is a powerful tool for identifying the crystalline form of a bulk sample, assessing its purity, and studying polymorphism.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a vital method in computational chemistry for studying the electronic structure of molecules. eurasianjournals.comresearchgate.net It is widely used to predict various molecular properties of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. eurasianjournals.comnih.gov Calculations are often performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). asrjetsjournal.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov For pyrazole derivatives, theoretical calculations using methods like ab initio/MP2 with a 6-31G(d,p) basis set have been used to determine geometrical parameters. rdd.edu.iq Studies on substituted pyrazoles show that the pyrazole ring is typically planar. rdd.edu.iq For instance, in one study, the bond lengths of a pyrazole derivative were calculated, showing that the N1-N2 and C5-N1 bonds are not equal, and the N2-C3 bond is shorter than the C4-C5 bond, which suggests the aromatic character of the pyrazole ring. rdd.edu.iq

The geometric parameters for a representative pyrazole carbaldehyde derivative were computed using the DFT/B3LYP method with a 6-311G(d,p) basis set. asrjetsjournal.org The results from such calculations are often compared with experimental data from X-ray crystallography to validate the computational method. rdd.edu.iq

Table 1: Selected Calculated Bond Lengths and Angles for a Pyrazole Derivative This table is a representative example based on typical findings in the literature. Specific values for benzaldehyde (B42025);1H-pyrazole would require a dedicated computational study.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.35 |

| N2-C3 Bond Length (Å) | 1.33 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.38 |

| C5-N1 Bond Length (Å) | 1.36 |

| N1-N2-C3 Bond Angle (°) | 112.0 |

| N2-C3-C4 Bond Angle (°) | 110.5 |

| C3-C4-C5 Bond Angle (°) | 105.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comunesp.br The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.comnih.gov The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.gov

For pyrazole derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.nettandfonline.com For example, in a study of (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), DFT calculations were performed to obtain frontier molecular orbital energies. tandfonline.com The HOMO-LUMO energy gap helps to illuminate the charge transfer possibilities within the molecule. researchgate.net A low HOMO-LUMO energy gap suggests that a molecule has high polarizability and is generally more reactive. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table is a representative example based on typical findings in the literature. Specific values for benzaldehyde;1H-pyrazole would require a dedicated computational study.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. asrjetsjournal.orgresearchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue and green regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. nih.govresearchgate.net

MEP analysis of pyrazole derivatives reveals the reactive sites within the molecule. For instance, in a pyrazole carbaldehyde derivative, the MEP map can show that negative potential regions are concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. asrjetsjournal.org Conversely, positive potential regions are often found around hydrogen atoms. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.netwalisongo.ac.id

Theoretical vibrational analysis using DFT is a powerful method for assigning vibrational modes observed in experimental infrared (IR) and Raman spectra. Calculated harmonic vibrational frequencies can be compared with experimental data to confirm the molecular structure. asrjetsjournal.org The theoretical spectra of benzaldehyde and its derivatives, for example, have been studied in different states. researchgate.net The characteristic C-H stretching vibrations in the aldehyde group of benzaldehyde appear in a distinct region (2700-2750 cm⁻¹), while the C=O stretch gives a strong, broad peak around 1700 cm⁻¹. ias.ac.in

For pyrazole derivatives, DFT calculations have been used to predict the vibrational frequencies of various functional groups. For example, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=N stretching vibration within the pyrazole ring is also a key signature. researchgate.net A comparison between the calculated and experimental frequencies often shows good correlation, confirming the accuracy of the computational model and aiding in the interpretation of experimental spectra.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Benzaldehyde-Pyrazole Derivative This table is a representative example based on typical findings in the literature.

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3061 | 3062 | Stretching vibration of C-H bonds in the phenyl ring. |

| C-H Stretch (Aldehyde) | 2790 | 2785 | Stretching vibration of the aldehyde C-H bond. semanticscholar.org |

| C=O Stretch (Aldehyde) | 1756 | 1750 | Stretching vibration of the carbonyl group. semanticscholar.org |

| C=C Stretch (Aromatic) | 1597 | 1580 | Stretching vibrations within the aromatic ring. |

| C=N Stretch (Pyrazole) | 1605 | 1600 | Stretching vibration of the C=N bond in the pyrazole ring. semanticscholar.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. eurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule over time. nih.govresearchgate.net

In the context of pyrazole derivatives, MD simulations are often employed to investigate the stability of a ligand when bound to a biological target, such as a protein or enzyme. nih.govnih.gov For instance, a 100-nanosecond MD simulation can be performed on a docked complex to inspect the binding stability and conformation of the ligand within the active site of a kinase. nih.gov The root mean square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex throughout the simulation. A stable RMSD suggests that the ligand remains securely bound in its initial conformation. nih.gov These simulations provide insights that are crucial for drug design, helping to understand how a molecule like a benzaldehyde-pyrazole derivative might interact with and inhibit a biological target. nih.gov

Quantum Chemical Studies on Chemical Reactivity and Stability

Quantum chemical studies, primarily based on DFT, provide a comprehensive understanding of the chemical reactivity and stability of molecules like benzaldehyde-pyrazole. researchgate.netdntb.gov.ua By calculating various reactivity descriptors, a detailed picture of the molecule's electronic properties can be formed. asrjetsjournal.org

Key descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, are used to quantify the reactivity of the molecule. asrjetsjournal.org For example, a high electrophilicity value indicates a strong capacity to accept electrons. researchgate.net The stability of pyrazole derivatives is often linked to their aromaticity and the nature of their substituents. rdd.edu.iqnih.gov Quantum chemical calculations have been used to study the tautomeric equilibrium in pyrazoles, which significantly influences their reactivity. dntb.gov.uanih.gov The analysis of nucleophilic and electrophilic substitution reactions is also a key area of study, where calculations can predict the most likely sites for chemical attack, corroborating findings from MEP analysis. researchgate.net These theoretical studies are essential for rationalizing experimental observations and for designing new molecules with desired chemical properties. unesp.brnih.gov

Theoretical Prediction of Regio- and Stereoselectivity

The synthesis of pyrazole derivatives, often involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor derived from benzaldehyde, can lead to the formation of different regioisomers. Computational chemistry provides powerful tools to predict the most likely outcome of these reactions.

For instance, the cyclization of 1,3-diketones with arylhydrazines can be highly regioselective. mdpi.com Studies have shown that the reaction conditions, such as the use of a mild organic base like trimethylamine (B31210) (TEA), can facilitate 1,3-dipolar cycloadditions with absolute regioselectivity. mdpi.com Similarly, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated high regioselectivity, yielding 3-CF3-pyrazoles in excellent yields. mdpi.com

Theoretical models can elucidate the underlying mechanisms that govern this selectivity. By calculating the activation energies for the different possible reaction pathways, chemists can determine which regioisomer is kinetically favored. These calculations often involve density functional theory (DFT) to map out the potential energy surface of the reaction. The regioselectivity is often influenced by both steric and electronic factors, such as the charge distribution and the nature of the substituents on both the benzaldehyde-derived fragment and the hydrazine. rsc.orgorganic-chemistry.org In some cases, a stepwise cycloaddition mechanism is proposed to explain the observed regioselectivity. organic-chemistry.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis is invaluable for understanding the intramolecular and intermolecular interactions that govern the properties of benzaldehyde-pyrazole derivatives.

NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. wisc.edu For example, in a pyrazole ring, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs into the antibonding orbitals of the neighboring C-C and C=N bonds, which contributes to the aromaticity and stability of the ring.

Furthermore, NBO analysis provides insights into the hybridization of atomic orbitals and the polarization of chemical bonds. researchgate.net This information is crucial for understanding the reactivity of different sites within the molecule. For instance, by examining the NBOs, one can identify the most nucleophilic and electrophilic centers, which aligns with the predictions of local reactivity descriptors. researchgate.net

Global Chemical Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

These descriptors are powerful tools for comparing the reactivity of different benzaldehyde-pyrazole derivatives. For example, a lower chemical hardness and a higher electrophilicity index would suggest a more reactive compound. researchgate.net These calculations have been applied to various aldehydes, including benzaldehyde, to assess their global reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors for a Hypothetical Benzaldehyde-Pyrazole Derivative

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 8.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 4.85 |

| Chemical Hardness | η | 3.65 |

| Chemical Softness | S | 0.27 |

| Electrophilicity Index | ω | 3.23 |

Note: The values in this table are for illustrative purposes and would need to be calculated for specific benzaldehyde-pyrazole compounds.

Molecular Docking Studies on Interactions with Biological Macromolecules (focus on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govdergipark.org.tr This method is instrumental in drug discovery and development for understanding the binding mechanisms of potential drug candidates, including those derived from benzaldehyde and pyrazole. nih.gov

Docking studies on pyrazole derivatives have revealed key interactions with the active sites of various biological targets. For instance, studies on pyrazole-carboxamides as carbonic anhydrase inhibitors have shown that these compounds can form specific interactions with amino acid residues in the active site of the enzyme. nih.gov Similarly, pyrazole derivatives have been docked into the active site of VEGFR-2 kinase, an important target in cancer therapy, to understand their binding modes. nih.gov

The binding mechanism is elucidated by analyzing the types and number of interactions between the ligand and the receptor. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Important for burying nonpolar parts of the ligand in the protein's hydrophobic pockets.

Pi-pi stacking: Interactions between aromatic rings.

For example, in a study of pyrazole-benzimidazolone hybrids as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), docking revealed specific interactions with amino acid residues such as GLN 307, ASN 423, and PHE 392 in the binding pocket. biointerfaceresearch.com These computational predictions provide a rational basis for designing more potent and selective inhibitors. researchgate.net

Applications in Materials Science and Catalysis

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the pyrazole (B372694) ring are excellent coordinating agents for a wide variety of metal ions. researchgate.net When incorporated into ligands derived from benzaldehyde (B42025), they facilitate the formation of stable and catalytically active metal complexes.

The design of ligands incorporating both pyrazole and benzaldehyde functionalities allows for the creation of diverse coordination environments. Pyrazole-based chelating ligands can form a variety of coordination complexes with numerous metal ions, resulting in different coordination geometries and nuclearities. researchgate.net The synthesis often involves the condensation of a benzaldehyde derivative with a pyrazole-containing precursor to form Schiff base ligands or other multidentate systems. These ligands can act as N,N-donors or can include other donor atoms to achieve higher denticity. researchgate.net

For instance, pyrazole-acetamide ligands with O and N donor atoms have been synthesized and used to create Cd(II), Cu(II), and Fe(II) coordination complexes. nih.gov In one study, ligands were synthesized from (3,5-dimethyl-1H pyrazol-1-yl)methanol and various primary amines, creating unique nitrogen coordination sites that effectively coordinate with metal ions. research-nexus.net The resulting metal-ligand interactions lead to specific geometries around the metal center, such as distorted octahedral or square planar configurations, which are crucial for their subsequent application. rsc.org Single-crystal X-ray diffraction is a key technique used to confirm the molecular structures and coordination modes of these complexes. nih.gov

Hydrogen bonding and π-π stacking interactions within the crystal lattice of these metal complexes also play a significant role in the self-assembly process and the stability of the final supramolecular architecture. rsc.org

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. The electronic properties and coordination geometry of the metal center, influenced by the pyrazole ligand, are key determinants of catalytic performance.

A notable application is in oxidation reactions. For example, Co(II/III), Ni(II), and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand have been successfully used as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde. rsc.orgrsc.org Under optimized conditions, these copper(II) complexes can achieve high yields and selectivity for benzaldehyde. rsc.org The research demonstrated that the nature of the metal ion, the oxidant type, and reaction conditions significantly influence the catalytic outcome. rsc.org

Another area of application is in modeling the active sites of metalloenzymes. Copper(II) complexes with pyrazole-based ligands have been studied as models for catecholase, an enzyme that oxidizes catechols to o-quinones. research-nexus.net These synthetic complexes mimic the dual active sites of the natural enzyme, with copper(II) ions proving more effective than other metals like nickel, tin, or barium. research-nexus.net The catalytic efficiency is also dependent on the ligand-to-metal ratio, the solvent, and the counter-anion in the metal salt. research-nexus.net

Furthermore, protic pyrazole complexes of iridium(III) have been shown to catalyze the dehydrogenation of formic acid, highlighting their potential in hydrogen storage and generation applications. nih.gov

Table 1: Catalytic Performance of Metal-Pyrazole Complexes in Styrene Oxidation

| Catalyst (Complex) | Metal Ion | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| [(H6L)CuCl3]·H2O | Cu(II) | Peroxidative oxidation of styrene | Achieved up to 80% yield of benzaldehyde under optimized conditions. rsc.org | rsc.orgrsc.org |

| Co(II/III), Ni(II) Complexes | Co, Ni | Peroxidative oxidation of styrene | Showed catalytic activity, but Cu(II) complexes were more selective. rsc.org | rsc.orgrsc.org |

| Copper(II) Pyrazole Complexes | Cu(II) | Oxidation of catechol to o-quinone | Exhibited superior catalytic activity compared to Ni, Sn, and Ba complexes, mimicking catecholase. research-nexus.net | research-nexus.net |

| Iridium(III) Protic Pyrazole Complex | Ir(III) | Dehydrogenation of formic acid | Promotes hydrogen evolution from formic acid. nih.gov | nih.gov |

Development of Conductive Polymers and Photovoltaic Materials

The unique photophysical properties of pyrazole derivatives make them attractive candidates for use in optoelectronic devices. researchgate.net Specifically, their incorporation into polymers has led to the development of novel materials for photovoltaic applications.

Pyrazole-appended molecular materials are noted for their good electron-donating capabilities and high hole transfer efficiency, which are beneficial for solar cell performance. researchgate.net In the context of dye-sensitized solar cells (DSSCs), the electron-rich pyrazole unit can function as part of a donor-acceptor system. researchgate.net Research has been conducted on testing new electron-donating dyes based on pyrazole derivatives in photovoltaic cells. researchgate.net These studies have shown that active layers composed of a blend of an electron-donating polymer and a pyrazole derivative as an electron acceptor can achieve promising photovoltaic efficiency. researchgate.netsunyempire.edu The performance of these organic photovoltaic cells is influenced by the concentration of the pyrazole dye in the polymer blend and the thickness of the active layer. researchgate.netsunyempire.edu

Metal-Organic Frameworks (MOFs) Incorporating Pyrazole Moieties

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-based ligands are excellent building blocks for MOFs due to their strong coordination ability and the directionality of their nitrogen donor atoms. researchgate.net

MOFs incorporating pyrazole dicarboxylate linkers have been synthesized and studied for various applications. nih.govresearchgate.net For example, an aluminum-based MOF with a pyrazole dicarboxylate ligand (MOF-303) has shown exceptional performance in the selective capture of formaldehyde (B43269) from indoor air. nih.govresearchgate.net The pyrazole moieties in the framework are positioned to interact effectively with guest molecules, enabling a reversible chemisorption mechanism. researchgate.net The synthesis of these MOFs is often scalable and environmentally friendly, producing robust and water-stable materials suitable for practical applications like air filtration. nih.gov The ability to tune the pore environment and chemical functionality of pyrazole-based MOFs gives them an advantage over traditional porous materials like zeolites and activated carbons for specific separation tasks. researchgate.net

Functional Polymers with Tunable Mechanical, Electrical, and Optical Properties

The integration of benzaldehyde and pyrazole (or its derivatives like pyrazoline) into polymer structures allows for the creation of functional materials with tailored properties. A key strategy involves synthesizing benzaldehyde-pyrazoline hybrids that can be grafted onto polymer backbones. scielo.brscielo.br

These hybrid molecules can be attached as pendant groups to polymers containing primary amino groups (such as chitosan (B1678972) or poly(ethyleneimine)) through the formation of an azomethine (imine) bond. scielo.br This functionalization imparts new optical properties to the polymer. For instance, polymers functionalized with benzaldehyde-pyrazoline hybrids exhibit fluorescence, with emission maxima around 350 nm. scielo.brnih.gov The fluorescence intensity can be tuned by introducing substituents on the pyrazoline ring; for example, an electron-withdrawing chlorine atom can amplify the fluorescence. scielo.brnih.gov Such fluorescent polymers have potential applications as sensors for detecting various analytes. scielo.br

Additionally, polymer vesicles (polymersomes) bearing reactive benzaldehyde functionalities within their walls have been constructed. nih.gov These vesicles are formed by the self-assembly of amphiphilic block copolymers. The aldehyde groups can undergo further chemical reactions, such as reductive amination, to crosslink the vesicle structure for enhanced stability or to attach other functional molecules like fluorescent labels. nih.gov

Role as Intermediate in Advanced Organic Synthesis

The reaction between benzaldehyde and hydrazine (B178648) derivatives is a cornerstone for synthesizing the pyrazole core, making this combination a vital intermediate in advanced organic synthesis. rsc.org Multicomponent reactions (MCRs) are often employed to construct complex, highly substituted pyrazoles in a single step from simple precursors, including various benzaldehydes. rsc.orgmdpi.com

For example, a regioselective, three-component reaction between thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine can produce structurally diverse multi-substituted pyrazoles. rsc.org Similarly, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction of aldehydes, ketones, and hydrazines. rsc.org

These synthetic routes are highly valued for their efficiency and ability to generate molecular diversity. chim.itmdpi.com The resulting functionalized pyrazoles serve as crucial building blocks for a wide range of target molecules, including bioactive compounds, coordination complexes for catalysis, and functional materials. chim.it The ability to easily modify the pyrazole ring through the choice of starting benzaldehyde makes it a versatile platform for developing new chemical entities. mdpi.com

Green Chemistry and Sustainable Synthetic Methodologies

Solvent-Free and Aqueous Reaction Conditions

The use of green solvents, particularly water, or the complete elimination of solvents are cornerstone principles of green chemistry. These approaches mitigate the environmental pollution, cost, and toxicity associated with many traditional organic solvents.

Water is an abundant, non-toxic, and inexpensive solvent that can facilitate organic reactions through its unique properties, such as high polarity and hydrogen bonding capabilities. nih.gov Several studies have demonstrated the effective synthesis of pyrazole (B372694) derivatives in aqueous media. For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized in water from aromatic aldehydes, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303), and ethyl acetoacetate, often showing higher yields and shorter reaction times compared to conventional organic solvents. nih.gov In one method, piperidine (B6355638) was used as a catalyst at room temperature in water, proving more effective than organic solvents. nih.gov Another approach utilized a small amount of imidazole (B134444) as an organocatalyst in water at 80 °C, achieving high yields in just 20–30 minutes. nih.gov The use of recyclable catalysts like Amberlyst-70 in aqueous media at room temperature further enhances the green credentials of these methods by simplifying workup and reducing waste. mdpi.comresearchgate.net

Solvent-free, or solid-state, reactions represent another significant green advancement. By eliminating the solvent, these methods reduce waste, often lead to shorter reaction times, and can result in cleaner reactions with easier product isolation. researchgate.net The synthesis of amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenyl hydrazine has been successfully achieved under solvent-free conditions using solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst. rsc.org Similarly, fully substituted pyrazoles have been prepared by reacting aldehydes, arylhydrazines, and β-diketones or β-ketoesters under solvent-free conditions with a catalyst, which can activate the hydrazone intermediate. rsc.org The cycloaddition of diazo compounds to alkynes can also be conducted under solvent-free conditions by simple heating, yielding pyrazole products in high yields without the need for purification. researchgate.netrsc.org

| Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |

| Ethyl acetoacetate, hydrazine hydrate, benzaldehydes, malononitrile | Piperidine, Room Temperature | Water | 2-3 h | High | nih.gov |

| Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile | Imidazole, 80 °C | Water | 20-30 min | High | nih.gov |

| Hydrazines/hydrazides, 1,3-diketones | Amberlyst-70, Room Temperature | Water | - | Good | mdpi.comresearchgate.net |

| Aromatic aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA), Solvent-free | None | - | High | rsc.org |

| Aldehydes, arylhydrazines, β-diketones/β-ketoesters | (TBA)₂S₂O₈, Solvent-free | None | - | Good | rsc.org |

| Diazo compounds, alkynes | Heating, Solvent-free | None | - | High | researchgate.netrsc.org |

| Phenyl hydrazones, benzoquinone | Triethylamine, Room Temperature, Solvent-free workup | Methanol/TEA | 2 days | 90% | iiardjournals.org |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of organic reactions. heteroletters.org Compared to conventional heating, microwave-assisted synthesis often results in dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles with fewer byproducts. heteroletters.orgdergipark.org.tr This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can lead to thermal and specific non-thermal microwave effects.

The synthesis of pyrazole derivatives from benzaldehyde (B42025) and other precursors has been greatly enhanced by microwave technology. For example, in a multi-component reaction to form pyrano[2,3-c]pyrazoles, microwave irradiation reduced the reaction time to 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield with conventional heating at 80 °C. nih.gov Another study reported the synthesis of novel pyrazole derivatives by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine (B124118), and water for just 20 minutes at room temperature. dergipark.org.tr

Solvent-free conditions can be effectively combined with microwave irradiation. A one-pot synthesis of 4-arylidenepyrazolone derivatives was achieved by irradiating ethyl acetoacetate, a phenylhydrazine derivative, and a benzaldehyde derivative in a domestic microwave oven at 420 W for 10 minutes without any solvent, demonstrating the high efficiency of this combined approach. nih.gov

| Reactants | Method | Catalyst/Solvent | Time | Yield | Reference |

| Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | Conventional Heating | SnCl₂, 80 °C | 1.4 h | 80% | nih.gov |

| Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | Microwave Irradiation | SnCl₂ | 25 min | 88% | nih.gov |

| Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | Microwave Irradiation | L-tyrosine, H₂O–ethanol (B145695) | - | Good | nih.gov |

| Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine | Microwave Irradiation | Water, Room Temperature | 20 min | - | dergipark.org.tr |

| Phenyl hydrazine derivatives, substituted salicylaldehydes | Microwave Irradiation | Ethanol, 80 °C, 50 W | 35 min | Moderate to High | heteroletters.org |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | Microwave Irradiation | Solvent-free, 420 W | 10 min | 71% | nih.gov |

Ultrasound Irradiation for Reaction Promotion